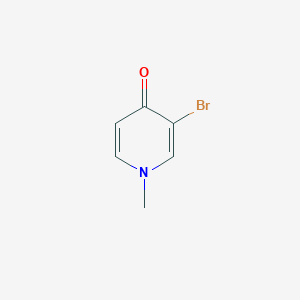
2-chloro-3,3-difluorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3,3-difluorobutan-1-ol is an organic compound with the molecular formula C4H7ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,3-difluorobutan-1-ol typically involves the halogenation of a butanol derivative. One common method is the reaction of 3,3-difluorobutan-1-ol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
3,3-difluorobutan-1-ol+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3,3-difluorobutan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3,3-difluorobutan-1-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-chloro-3,3-difluorobutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 3,3-difluorobutan-1-ol.
Oxidation: 2-chloro-3,3-difluorobutanal or 2-chloro-3,3-difluorobutanone.
Reduction: 2-chloro-3,3-difluorobutane.
Wissenschaftliche Forschungsanwendungen
2-chloro-3,3-difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 2-chloro-3,3-difluorobutan-1-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-3,3-difluorobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,3-difluorobutan-1-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-chloro-3-fluorobutan-1-ol: Contains only one fluorine atom, leading to different chemical properties.
Uniqueness
2-chloro-3,3-difluorobutan-1-ol is unique due to the combination of chlorine and two fluorine atoms, which imparts distinct chemical reactivity and potential applications. The presence of both halogens can influence its physical properties, such as boiling point and solubility, as well as its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
513-95-1 |
|---|---|
Molekularformel |
C4H7ClF2O |
Molekulargewicht |
144.55 g/mol |
IUPAC-Name |
2-chloro-3,3-difluorobutan-1-ol |
InChI |
InChI=1S/C4H7ClF2O/c1-4(6,7)3(5)2-8/h3,8H,2H2,1H3 |
InChI-Schlüssel |
MJAYGJHEEACUOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CO)Cl)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



